3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide
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Overview
Description
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, a benzyl group, a thioether linkage, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the tetrazole derivative with a thiol compound under basic conditions.
Amidation Reaction: The final step involves the reaction of the thioether-tetrazole intermediate with 2-fluorobenzoyl chloride to form the desired propanamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes. The benzyl and fluorophenyl groups can enhance binding affinity and selectivity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-bromophenyl)propanamide: Similar structure but with a bromine atom instead of fluorine.
3-((1-Benzyl-1H-tetrazol-5-yl)thio)-N-(2-methylphenyl)propanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can result in enhanced biological activity and selectivity compared to its analogs with different substituents.
Biological Activity
3-((1-benzyl-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide is a compound that incorporates a tetrazole moiety, which has been recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Structure and Properties
The compound features a benzyl-substituted tetrazole linked via a thioether to a propanamide structure. The inclusion of a fluorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the potential of tetrazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HCT116 | <10 | Induction of apoptosis |
3-tetrazolyl-β-carboline | PANC-1 | 8 | p53-independent pathway |
3-tetrazolyl-β-carboline | MCF-7 | <8 | Selective for cancer cells |
The compound exhibited an IC50 value below 10 µM against the HCT116 colorectal adenocarcinoma cell line, indicating significant cytotoxicity. The mechanism of action appears to be through the induction of apoptosis, although it operates independently of the p53 pathway, which is often a target in cancer therapy .
Tetrazoles are known for their ability to interact with biological targets through hydrogen bonding and π–π interactions. The presence of the tetrazole ring enhances the compound's stability and its ability to form complexes with metal ions, potentially influencing various enzymatic pathways.
Case Studies
Several studies have investigated the biological activity of tetrazole-containing compounds:
- Anticancer Efficacy : A study evaluated several tetrazole derivatives against human cancer cell lines, revealing that modifications at the benzyl position significantly impacted their activity. The introduction of electron-withdrawing groups like fluorine increased potency against cancer cells .
- Inhibition Studies : Research has shown that tetrazole derivatives can inhibit key enzymes involved in cancer progression, such as tyrosinase, which is crucial in melanoma development . This suggests that compounds like this compound could be explored for their enzyme inhibitory properties.
Properties
IUPAC Name |
3-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-14-8-4-5-9-15(14)19-16(24)10-11-25-17-20-21-22-23(17)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWHVTNWMVOSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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